(5-Methylpyridin-3-yl)(piperazin-1-yl)methanone
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Overview
Description
(5-Methylpyridin-3-yl)(piperazin-1-yl)methanone is an organic compound that features a pyridine ring substituted with a methyl group at the 5-position and a piperazine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyridin-3-yl)(piperazin-1-yl)methanone typically involves the reaction of 5-methyl-3-pyridinecarboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further purification steps to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyridin-3-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the methanone linkage.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
(5-Methylpyridin-3-yl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methylpyridin-3-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5-Methylpyridin-2-yl)(piperazin-1-yl)methanone
- (4-Methylpyridin-3-yl)(piperazin-1-yl)methanone
- (5-Methylpyridin-3-yl)(morpholin-1-yl)methanone
Uniqueness
(5-Methylpyridin-3-yl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both a pyridine and piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
(5-methylpyridin-3-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H15N3O/c1-9-6-10(8-13-7-9)11(15)14-4-2-12-3-5-14/h6-8,12H,2-5H2,1H3 |
InChI Key |
NXZWMBDIAMIKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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